Hydergine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14271-04-6 |
|---|---|
Molecular Formula |
C32H45N5O8S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1 |
InChI Key |
UOOWRCRLTSXSAV-GSZJWLEYSA-N |
SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Other CAS No. |
29261-94-7 8067-24-1 14271-04-6 |
Pictograms |
Health Hazard |
Synonyms |
Dihydroergocornine Dihydroergocornine Mesylate Dihydroergocornine Monomesylate Ergocornine, 9,10-dihydro- Mesylate, Dihydroergocornine Monomesylate, Dihydroergocornine |
Origin of Product |
United States |
Theoretical Mechanisms and Preclinical Pharmacodynamics of Hydergine
Proposed Molecular and Cellular Targets of Hydergine
This compound's effects are hypothesized to stem from its interactions with several molecular and cellular targets, including various receptors and enzymes.
Receptor Binding Profiles: Alpha-Adrenoceptor, Dopamine (B1211576), and Serotonin (B10506) Receptor Interactions of this compound
This compound is known to interact with alpha-adrenoceptors, dopamine receptors, and serotonin receptors wikidoc.orgwikipedia.orgdrugbank.com. These interactions are described as a dual action of partial agonism and antagonism, with the specific pharmacological activity depending on the degree of activity of each component of the mixture at the receptor site drugbank.com.
Preclinical studies have investigated the interaction of this compound and its components with alpha-adrenoceptor subtypes. In vitro studies using rat and bovine brain membrane preparations showed that this compound and its individual components displaced radioligands from specific binding sites at nanomolar concentrations nih.gov. Functional tests in rat cerebral occipital cortex slices suggested that these ergot drugs have a slightly higher affinity for alpha-2 adrenoceptors, which they antagonize in a competitive manner nih.gov. Alpha-1 adrenoceptors appear to be antagonized by the ergot drugs in a non-competitive manner nih.gov. The potency order at both receptor types was similar, with dihydroergocornine (B1204045), dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine (B3433263) being equipotent, while dihydroergocristine (B93913) was less potent nih.gov. The effect of the this compound mixture on alpha-adrenoceptors seems to be a summation of its components' contributions nih.gov.
This compound is also reported to stimulate dopaminergic and serotonergic receptors wikidoc.orgwikipedia.org. Ergoloid mesylates are associated with being agonists of serotonin and dopamine receptors pdr.net. In the dopaminergic system, ergoloid mesylates are known to influence dopamine metabolism and receptor activity, potentially enhancing the sensitivity of dopamine receptors, particularly D2 receptors patsnap.com. This modulation may contribute to improved cognitive function patsnap.com. Regarding the serotonergic system, this compound appears to stabilize serotonin levels by acting on various serotonin receptors, including 5-HT1 and 5-HT2 receptors patsnap.com. Stabilization of serotonin levels may improve mood and reduce anxiety patsnap.com.
Table 1: Summary of this compound's Receptor Interactions
| Receptor Type | Interaction Profile | Notes |
| Alpha-Adrenoceptors | Antagonist (partial) | Slightly higher affinity for alpha-2; non-competitive at alpha-1. nih.gov |
| Dopamine Receptors | Agonist (partial) | May enhance D2 receptor sensitivity. patsnap.com |
| Serotonin Receptors | Agonist/Antagonist (partial) | May act on 5-HT1 and 5-HT2 receptors, stabilizing serotonin levels. patsnap.com |
Enzymatic Modulation Hypotheses: Monoamine Oxidase (MAO) Activity Regulation by this compound
A prominent feature associated with aging is an increase in monoamine oxidase (MAO) levels, which can lead to decreased availability of catecholamines in the synaptic cleft wikidoc.orgwikipedia.orgnih.gov. Studies have investigated the effects of this compound on MAO activity. In one study using aged and adult rats, this compound treatment caused significant decreases in MAO levels in the hippocampus and hypothalamus nih.gov. An interaction between age and this compound treatment was observed in the hypothalamus, hippocampus, and cerebellum, suggesting that increased brain MAO activity in aging can be modified by this compound treatment in some brain regions wikidoc.orgwikipedia.orgnih.gov. The effect was more pronounced in the aged group in the hypothalamus and cerebellum and more pronounced in the adult in the hippocampus nih.gov. This compound is hypothesized to counteract the age-related increase in MAO activity, thus potentially preventing the depletion of catecholamine neurotransmitters antiaging-systems.com.
Table 2: Effects of this compound on MAO Levels in Rat Brain Regions
| Brain Region | Effect of this compound Treatment | Age Group with More Pronounced Effect |
| Hypothalamus | Significant decrease | Aged |
| Hippocampus | Significant decrease | Adult |
| Cerebellum | Interaction observed | Aged |
| Cortex | Not specified | Aged (higher MAO in aged group) |
| Olfactory Bulb | Not specified | Aged (higher MAO in aged group) |
*Based on findings in a study using aged (30 months) and adult (12 months) male Sprague-Dawley rats. nih.gov
Ion Channel Interaction Theories for this compound
While the primary focus of this compound's mechanism of action has been on receptor interactions and enzymatic modulation, the possibility of ion channel interactions exists, given that many neurological processes involve ion channel activity and ergot alkaloids can have diverse pharmacological properties patsnap.comresearchgate.net. Some research on related compounds or broader categories of drugs interacting with the nervous system suggests potential avenues for investigation patsnap.comotago.ac.nznih.govresearchgate.netplos.org. However, specific detailed research findings explicitly outlining this compound's direct interaction theories with ion channels were not prominently found in the provided search results. The mechanism of action of ergoloid mesylates is not completely established drugbank.com.
Hypothetical Influences on Intracellular Signaling Pathways by this compound
The modulation of neurotransmitter receptors and enzymes by this compound suggests potential downstream effects on various intracellular signaling pathways that are crucial for neuronal function and plasticity.
Modulation of Second Messenger Systems (e.g., Cyclic AMP) by this compound
Postulated Effects on Protein Kinase and Phosphatase Activity by this compound
Intracellular signaling cascades often involve the phosphorylation and dephosphorylation of proteins, mediated by protein kinases and phosphatases, respectively wiley-vch.denih.govmdpi.com. Changes in second messenger levels, such as cAMP, can activate or inhibit various protein kinases, including protein kinase A (PKA) mdpi.com. While specific preclinical data directly linking this compound to the modulation of protein kinase or phosphatase activity was not a primary focus of the provided search results, the compound's influence on neurotransmitter systems and potential effects on second messenger systems suggest a hypothetical impact on these downstream enzymatic activities. Research on other compounds affecting neuronal function and plasticity often explores their effects on protein kinases like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), and factors like CREB (cAMP response element-binding protein), which is involved in protein synthesis and memory consolidation otago.ac.nzsci-hub.senih.govnih.gov. Given this compound's reported effects on memory and neuronal metabolism antiaging-systems.comnih.gov, it is plausible that it could indirectly influence these pathways, though direct evidence from the provided searches is limited.
Table 3: Hypothetical Influence on Intracellular Signaling
| Signaling Pathway | Proposed Mechanism | Notes |
| Second Messenger (cAMP) | Modulation via G protein-coupled receptor interactions | Inhibition of norepinephrine-stimulated cAMP formation observed. nih.gov |
| Protein Kinase Activity | Indirect influence via upstream signaling | Plausible but not directly detailed in provided search results. |
| Phosphatase Activity | Indirect influence via upstream signaling | Plausible but not directly detailed in provided search results. |
This compound, also known as ergoloid mesylates or co-dergocrine, is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457) (which exists as alpha- and beta-dihydroergocryptine) wikidoc.org. Derived from the fungus Claviceps purpurea, these compounds are dihydrogenated derivatives of ergot alkaloids drugbank.com. While this compound has been used for addressing cognitive decline, its precise mechanism of action remains incompletely established wikidoc.orgdrugbank.comnih.gov. Proposed mechanisms are largely based on in vitro and animal data pdr.net. It is considered a cerebral metabolic enhancing agent, potentially improving oxygen uptake and neuronal cell metabolism, and may help normalize depressed neurotransmitter levels pdr.net.
Theoretical Neurotransmitter System Interactions of this compound
This compound is thought to exert its effects, at least in part, through interactions with various neurotransmitter systems in the brain, including dopaminergic, serotonergic, and adrenergic systems wikidoc.orgpatsnap.comnih.gov. These interactions involve acting as partial agonists or antagonists at different receptor subtypes drugbank.compatsnap.com.
Dopaminergic System Modulation by this compound in Preclinical Models
Preclinical investigations suggest that this compound modulates the dopaminergic system. It is known to influence dopamine metabolism and receptor activity patsnap.com. Studies indicate that this compound can enhance the sensitivity of dopamine receptors, particularly D2 receptors patsnap.com. This modulation is considered potentially beneficial for cognitive function, as dopamine plays a critical role in processes such as learning, memory, mood, and motivation patsnap.comfrontiersin.org. In vitro data suggests mixed agonist/antagonist properties at postsynaptic D1 receptors, which mediate stimulation of adenylate cyclase, and at pre- and postsynaptic D2 receptors, which mediate inhibition of evoked dopamine and acetylcholine (B1216132) release in the rat striatum nih.gov.
Serotonergic System Modulation by this compound in Preclinical Models
This compound also demonstrates significant interactions with the serotonergic system in preclinical models patsnap.comnih.gov. It appears to stabilize serotonin levels by acting on various serotonin receptors, including 5-HT1 and 5-HT2 receptors patsnap.com. In vitro studies in the rat hippocampus and cortex indicate mixed agonist/antagonist properties at the serotonin-sensitive adenylate cyclase and presynaptic serotonin autoreceptors nih.gov. Modulation of the serotonergic system by this compound may contribute to improvements in mood, reduction in anxiety, and potential enhancement of cognitive function, as serotonin is involved in regulating these processes patsnap.com.
Noradrenergic System Modulation by this compound in Preclinical Models
The noradrenergic system is another target for this compound's modulation patsnap.comnih.gov. This compound is associated with alpha-adrenergic blocking activity pdr.net. In slices of rat cerebral cortex, it has been shown to block noradrenaline-induced increase of cyclic AMP content and facilitate electrically evoked noradrenaline release, consistent with antagonistic properties at postsynaptic alpha 1- and presynaptic alpha 2-adrenoceptors nih.gov. This dualistic action, increasing evoked noradrenaline release while simultaneously blocking postsynaptic alpha 1-adrenoceptors, may help counteract and prevent disturbances in central monoaminergic systems nih.gov.
Cholinergic System Modulation by this compound in Preclinical Models
Preclinical research indicates that this compound can affect the cholinergic system. In a rat experiment, this compound regulated the release of acetylcholine from the hippocampus and increased the number of cholinergic receptors mdpi.comnih.gov. It has been suggested that this compound may enhance the function of acetylcholine cij.gob.mx.
Other Proposed Mechanistic Pathways of this compound
Beyond direct neurotransmitter interactions, other mechanisms have been proposed for this compound's effects.
Theoretical Mimicry of Nerve Growth Factor (NGF) Effects by this compound
One proposed pathway involves the theoretical mimicry or enhancement of Nerve Growth Factor (NGF) effects karger.compsu.edu. NGF is a neurotrophic factor crucial for neuronal survival, growth, and differentiation sci-hub.sefrontiersin.org. Some research suggests that this compound might modulate the levels of certain growth factors in the brain, such as NGF patsnap.com. Enhancing or mimicking the action of NGF could potentially contribute to neuroprotective effects and support neuronal health karger.comsci-hub.se.
Here is a table summarizing some of the preclinical findings on this compound's neurotransmitter interactions:
| Neurotransmitter System | Preclinical Finding | Model/Method | Source |
| Dopaminergic | Enhanced sensitivity of dopamine receptors, particularly D2 receptors. | Not specified (general statement) | patsnap.com |
| Dopaminergic | Mixed agonist/antagonist properties at postsynaptic D1 and pre-/postsynaptic D2 receptors. | In vitro, rat striatum | nih.gov |
| Serotonergic | Stabilization of serotonin levels; action on 5-HT1 and 5-HT2 receptors. | Not specified (general statement) | patsnap.com |
| Serotonergic | Mixed agonist/antagonist properties at serotonin-sensitive adenylate cyclase and presynaptic serotonin autoreceptors. | In vitro, rat hippocampus and cortex | nih.gov |
| Noradrenergic | Alpha-adrenergic blocking activity. | Not specified (general statement) | pdr.net |
| Noradrenergic | Blocked noradrenaline-induced increase of cyclic AMP; facilitated evoked noradrenaline release; antagonistic at α1 and α2 receptors. | In vitro, slices of rat cerebral cortex | nih.gov |
| Cholinergic | Regulated acetylcholine release. | Rat experiment, hippocampus | mdpi.comnih.gov |
| Cholinergic | Increased number of cholinergic receptors. | Rat experiment | mdpi.comnih.gov |
Other Proposed Mechanistic Pathways of this compound
Influence on Age-Related Pigment (Lipofuscin) Accumulation by this compound
Lipofuscin is a yellow-brownish pigment composed of oxidized lipids, misfolded proteins, and metals that accumulates within the lysosomes of cells, including neurons, over time antiaging-systems.comresearchgate.netresearchgate.net. Its accumulation is considered a hallmark of aging and is thought to originate from incomplete lysosomal digestion of cellular material researchgate.netresearchgate.net. The presence and increasing volume of neuronal lipopigment have been positively correlated with advancing age cambridge.org.
Preclinical studies have investigated the effect of this compound on lipofuscin accumulation, primarily in animal models and in vitro cell cultures. Research in senescent rats has shown that long-term administration of this compound can lead to a significant decrease in lipofuscin accumulation in various types of nerve cells antiaging-systems.comresearchgate.netnih.gov.
One study assessed lipofuscin deposition in pyramidal neurons of the prefrontal cortex, hippocampus (fields CA1 and CA3), and Purkinje neurons in aged rats researchgate.netnih.gov. While no lipofuscin autofluorescence was detected in young rats (3 months old), it accumulated in nerve cell bodies of 16-month-old animals and increased significantly by 22 months of age researchgate.netnih.gov. Administration of this compound (0.6 and 1 mg/kg orally) starting at 16 months of age for 6 months resulted in a significant dose-related decrease in lipofuscin accumulation within the cytoplasm of the examined nerve cells in 22-month-old rats researchgate.netnih.gov.
| Brain Region (Senescent Rats) | Age (Months) | Treatment Duration (Months) | This compound Dose (mg/kg p.o.) | Effect on Lipofuscin Accumulation | Citation |
|---|---|---|---|---|---|
| Prefrontal Cortex, Hippocampus (CA1, CA3), Purkinje neurons | 22 | 6 | 0.6 | Significant decrease | researchgate.netnih.gov |
| Prefrontal Cortex, Hippocampus (CA1, CA3), Purkinje neurons | 22 | 6 | 1.0 | Significant decrease (dose-related) | researchgate.netnih.gov |
In vitro studies using mouse neuroblastoma cells have also provided evidence for this compound's influence on age pigment. Exposure of these cells to conditions promoting lipofuscin-like pigment accumulation resulted in a significant increase in pigment content karger.comresearchgate.netnih.gov. Treatment with this compound (between 0.1 and 3 µg/ml) caused a concentration-related decrease in this pigment content karger.comresearchgate.netnih.gov. These results support the use of neuroblastoma cells as an in vitro model for age pigment studies and suggest a direct effect of this compound on cellular processes related to lipofuscin formation or clearance researchgate.netnih.gov.
It is hypothesized that this compound may reduce lipofuscin accumulation by reducing the rate of intracellular wear and tear associated with aging, potentially through its effects on cellular metabolism and antioxidant status antiaging-systems.comkarger.comresearchgate.net. Chronic administration of agents correlated with decreased neuronal lipopigment in animal models might offer protection against potential adverse effects associated with lipopigment accumulation in aging cambridge.org.
Preclinical Methodologies and Experimental Models in Hydergine Research
In Vitro Experimental Models for Hydergine Investigation
In vitro models provide controlled environments to study the direct effects of this compound on specific cell types and biological processes.
Cell Culture Systems (e.g., Neuroblastoma Cells, Endothelial Cells) in this compound Studies
Cell culture systems, including neuronal and endothelial cell lines, have been utilized to explore the cellular effects of this compound. Mouse neuroblastoma cells, for instance, have served as an in vitro model for studying age pigment (lipofuscin) accumulation. Exposure of these cells to low pH conditions in culture resulted in a significant increase in lipofuscin content. This compound, at concentrations between 0.1 and 3 µg/ml, demonstrated a concentration-related decrease in this pigment content. karger.comnih.gov Additionally, this compound stimulated neurite formation in neuroblastoma cells cultured in regular pH medium. karger.comnih.gov Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery Endothelial Cells (HPAEC), are commonly used in in vitro studies to investigate vascular effects and angiogenesis, although specific studies detailing this compound's effects on these cell types were not prominently found in the search results. sigmaaldrich.comatcc.orgyale.edu However, the interaction between neuroblastoma cells and endothelial cells in 3D culture models is an area of research to understand tumor microenvironment dynamics, which could potentially be relevant for studying compounds like this compound in the context of neurovascular interactions. nih.gov
Receptor Binding and Ligand Displacement Assays for this compound
Receptor binding and ligand displacement assays are fundamental techniques used to characterize the interaction of a compound with specific biological receptors. These assays are crucial for determining binding affinity and selectivity. giffordbioscience.comeuropeanpharmaceuticalreview.com this compound is known to act as a non-selective α-adrenergic blocker and also interacts with dopaminergic and serotonergic receptors. drugbank.com In vitro studies have shown that this compound can displace dihydroergotamine, indicating its binding affinity to certain receptors at concentrations around 10 nM. karger.com These assays typically involve using radiolabeled ligands that bind to the receptor and then measuring the extent to which the test compound (this compound) displaces the labeled ligand. giffordbioscience.commerckmillipore.com This allows for the determination of binding parameters such as the inhibition constant (Ki). giffordbioscience.com
Enzyme Activity Assays (e.g., MAO) in this compound Research
Enzyme activity assays are used to measure the effect of a compound on the activity of specific enzymes. Monoamine oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters. antiaging-systems.comresearchgate.net Increased MAO activity has been observed in the aged brain. antiaging-systems.comresearchgate.netnih.gov Studies using aged rat brain tissue have investigated the effects of this compound on MAO activity. Chronic this compound treatment was found to significantly lower increased MAO levels in the aged rat brain. antiaging-systems.comresearchgate.netnih.gov These studies often involve incubating tissue homogenates or cellular fractions with a substrate for MAO in the presence or absence of this compound and measuring the rate of product formation. researchgate.netnih.gov Furthermore, this compound has been shown to support antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), in the aged rat brain, which are involved in counteracting oxidative stress linked to increased MAO activity. researchgate.netnih.govlifeextension.com
Data from a study on the effects of this compound on MAO and antioxidant enzyme activity in aged rat brain:
| Enzyme Activity | Aged Control | Aged + this compound |
| MAO | Increased | Lowered |
| SOD | Higher | Further Increased |
| CAT | Higher | Further Increased |
Gene Expression Profiling Methodologies in this compound Studies
Gene expression profiling involves measuring the activity of thousands of genes simultaneously to understand how cells respond to a particular treatment. wikipedia.orgmdpi.com This can provide insights into the molecular pathways affected by a compound. While the search results did not provide detailed methodologies of gene expression profiling specifically for this compound, the technique is broadly applied in preclinical research to assess the impact of drugs on cellular function at the transcriptional level. wikipedia.orgmdpi.com Studies on other compounds have utilized gene expression analysis in conjunction with in vitro models like whole embryo culture to examine the relationship between gene changes and morphological effects. osti.gov Gene expression profiling can help identify potential biomarkers and understand the mechanisms underlying observed cellular or physiological changes induced by this compound. mdpi.com
Whole-Embryo Culture Systems for Preliminary Developmental Biological Assessments of this compound
Whole-embryo culture systems are in vitro models used to assess the potential embryotoxicity and teratogenicity of compounds during early development. nih.govnih.goveuropa.eu These systems involve culturing intact embryos outside the uterus, allowing for direct observation of developmental processes and the effects of exposure to test substances. europa.eu In studies assessing the developmental toxicity of drug mixtures, a whole-embryo culture system was used to evaluate this compound, both alone and in combination with other drugs. nih.govnih.gov When tested as a single component in rat embryo cultures at various concentrations, this compound did not cause any significant embryotoxicity. nih.gov The effects observed in drug mixtures containing this compound suggested additive effects of the components on embryonic growth, differentiation, and anomalies. nih.gov This methodology allows for the assessment of morphological effects and growth retardation. europa.eu
Table: Whole-Embryo Culture Study Findings (this compound as a single component)
| Concentration (µg/ml) | Significant Embryotoxicity | Anomalies Observed |
| 0.074 | No | Not specified |
| 0.222 | No | Not specified |
| 0.74 | No | Not specified |
Note: This table is based on findings indicating no significant embryotoxicity when this compound was tested alone. nih.gov
Ex Vivo Approaches in this compound Research
Ex vivo approaches involve using tissues or organs that have been removed from an organism to conduct experiments. This allows for the study of compound effects in a more complex biological context than in vitro models, while still maintaining a controlled environment. Research on the anticoagulatory effects of this compound has utilized ex vivo experiments in Sprague-Dawley rats. researchgate.netqau.edu.pkscholarly.org In these studies, blood aspirated from healthy animals was exposed to different concentrations of this compound ex vivo. researchgate.netqau.edu.pkscholarly.org Coagulation assays, such as clotting time (CT), prothrombin time (PT), and activated partial thromboplastin (B12709170) time (APTT), were then analyzed. researchgate.netqau.edu.pkscholarly.org The results showed that ex vivo exposure to this compound elevated CT, PT, and APTT, while plasma calcium levels were significantly lowered. researchgate.netscholarly.org This suggests a potential anticoagulatory role for this compound, possibly through modulating calcium signaling. qau.edu.pkscholarly.org
Table: Ex Vivo Coagulation Assay Results with this compound Exposure
| Parameter | Control Blood | Blood + this compound (Ex Vivo) | Significance (P<0.05) |
| Clotting Time (CT) | Baseline | Elevated | Yes |
| Prothrombin Time (PT) | Baseline | Elevated | Yes |
| APTT | Baseline | Elevated | Yes |
| Plasma Calcium | Baseline | Lowered | Yes |
Note: This table summarizes the significant findings from ex vivo coagulation studies. researchgate.netscholarly.org
Tissue Slice Preparations (e.g., Rat Cerebral Cortex, Hippocampus, Striatum) for this compound Studies
Tissue slice preparations from specific brain regions, such as the cerebral cortex, hippocampus, and striatum, have been used in preclinical research to study the effects of compounds like this compound on neuronal activity and neurotransmission. The hippocampus, a region critical for learning and memory, has been a particular focus. Studies have indicated that this compound can regulate the release of neurotransmitters like acetylcholine (B1216132) from the hippocampus in rats mdpi.com. Research has also examined the interaction between age and this compound treatment in brain regions including the hypothalamus, hippocampus, and cerebellum, observing effects on monoamine oxidase (MAO) levels wikidoc.orgwikipedia.org. These findings suggest that this compound may modify age-related increases in brain MAO activity in certain areas wikidoc.orgwikipedia.org. While the cerebral cortex and striatum are key areas in cognitive and motor function and are often utilized in neuroscience research nih.govuni-greifswald.de, specific detailed findings on this compound's effects using slice preparations from these exact regions were less prominent in the search results compared to hippocampal studies.
Synaptosomal Preparations for Neurotransmitter Release Studies with this compound
Synaptosomes, isolated nerve terminals, provide a valuable in vitro model to investigate the direct effects of substances on neurotransmitter synthesis, storage, release, and reuptake. Preclinical studies have utilized synaptosomal preparations from various brain regions, including the striatum and hippocampus, to explore the impact of compounds like this compound on neurotransmitter dynamics wikidoc.orgresearchgate.net. For instance, studies using rat striatal synaptosomes have investigated the stimulation of dopamine (B1211576) release by ergot alkaloids, components related to this compound wikidoc.org. Research on related compounds, such as nicergoline, has also employed synaptosomes from rat hippocampus and striatum to study effects on protein kinase C (PKC) activity at the presynaptic level researchgate.net. Synaptosomes from different species, including mice and humans, have also been mentioned in the broader context of neurotransmitter research cambridge.org. Investigations using rat forebrain synaptosomes have explored the uptake of neurotransmitters like 5-HT cdnsciencepub.com, and striatal synaptosomes have been used to examine calcium uptake nih.gov, methodologies potentially applicable to this compound research.
Blood and Plasma Preparations for Anticoagulatory Effects of this compound
Beyond its central nervous system effects, the potential anticoagulatory properties of this compound have been investigated using blood and plasma preparations. Both in vivo and ex vivo experiments in rats have been conducted to assess these effects scholarly.orgresearchgate.net. These studies measured various coagulation parameters, including bleeding time (BT), clotting time (CT), prothrombin time (PT), international normalized ratio (INR), and activated partial thromboplastin time (APTT) scholarly.orgresearchgate.net. Plasma calcium levels were also assessed scholarly.orgresearchgate.net.
Table 1: Effects of this compound on Coagulation Parameters (Summary of Findings)
| Parameter | In Vivo Effect (Rats) | Ex Vivo Effect (Rat Blood) | Statistical Significance |
| BT | Increased | Not specified | P<0.05 scholarly.orgresearchgate.net |
| CT | Increased | Elevated | P<0.05 scholarly.orgresearchgate.net |
| PT | Increased | Elevated | P<0.05 scholarly.orgresearchgate.net |
| INR | Increased | Not specified | P<0.05 scholarly.orgresearchgate.net |
| APTT | Increased | Elevated | P<0.05 scholarly.orgresearchgate.net |
| Plasma Calcium | Dropped significantly | Lowered significantly | P<0.05 scholarly.orgresearchgate.net |
Note: This table summarizes findings from specific studies scholarly.orgresearchgate.net and may not represent all research on this topic.
These studies suggested that this compound might possess thrombolytic properties, although further research was deemed necessary to fully elucidate this role scholarly.orgresearchgate.net. Additionally, studies in humans have examined the effects of this compound treatment on platelet function parameters, indicating a decrease in platelet activity and improved interaction with blood vessel walls scholarly.org.
In Vivo Animal Models for Investigating this compound's Actions
In vivo animal models are crucial for evaluating the effects of this compound in a complex biological system, allowing for the assessment of its impact on behavior, physiology, and pathology.
Rodent Models (e.g., Rats, Mice) in this compound Preclinical Research
Rodents, particularly rats and mice, are the most commonly used animal models in preclinical research, including studies on this compound and cognitive function mdpi.comuni-greifswald.denih.govresearchgate.netijbap.comijpsr.comannalsofneurosciences.orgfrontiersin.orgcambridge.orgresearchgate.net. These models are utilized to investigate the effects of potential therapeutic agents on learning, memory, and other cognitive processes, often in the context of age-related decline or induced cognitive impairment mdpi.comnih.govresearchgate.netijpsr.comannalsofneurosciences.orgcambridge.org. Aged rats, for instance, have been used to study the effects of this compound on age-related neuronal changes, such as the release of lipofuscin mdpi.com. Rodent models of amnesia, often induced by pharmacological agents like scopolamine (B1681570), are employed to evaluate the potential cognitive-enhancing effects of compounds ijpsr.comcambridge.org. Furthermore, rodent models of stroke, such as middle cerebral artery (MCA) occlusion or bilateral carotid artery occlusion, are relevant for studying compounds like this compound which have been used in the context of cerebrovascular conditions uni-greifswald.destroke.org.uk.
Non-Rodent Animal Models Utilized for this compound Investigation
While rodents are prevalent, non-rodent animal models have also contributed to understanding the effects of this compound. Monkeys, for example, have been used in studies to investigate the impact of this compound on cerebral blood flow and oxygen consumption in the brain mdpi.com. Other non-rodent species like dogs and cats are mentioned in the broader context of pharmacological research, such as emesis studies frontiersin.org, but specific detailed research involving this compound in these models was not prominently found in the provided search results.
Behavioral Paradigms (e.g., Maze Tests) for Assessing this compound's Effects in Animal Cognition Models
Behavioral paradigms are essential tools for evaluating the effects of this compound on cognitive functions in animal models. Maze tests are widely used to assess spatial learning and memory in rodents nih.govijbap.comijpsr.comannalsofneurosciences.org. The Morris water maze, which evaluates spatial navigation and memory, and passive avoidance tests, which assess aversively motivated learning and memory, are frequently employed in preclinical studies of cognitive enhancers mdpi.comnih.govresearchgate.netijpsr.comannalsofneurosciences.org. These tests can help determine if a compound can improve cognitive deficits induced by aging or pharmacological agents nih.govresearchgate.netijpsr.com. Other maze types, such as the radial arm maze and elevated plus maze, are also utilized in animal behavior and cognition research ijbap.comannalsofneurosciences.org. Studies using these behavioral models have been employed to evaluate the efficacy of various agents, including this compound as a positive control in some instances, in improving cognitive dysfunction in aging or disease models researchgate.net.
Methodological Considerations for Animal Model Design in this compound Research
The design of appropriate animal models is a critical factor in preclinical research aimed at evaluating the potential therapeutic effects of compounds like this compound on cognitive function and age-related neurological changes. The selection of an animal model should ideally recapitulate aspects of the human condition being studied, although achieving a perfect model remains a significant challenge researchgate.net. Various factors influence the choice and design of these models, including the specific cognitive deficit being investigated, the desired translational relevance, and practical considerations such as availability and ease of handling mdpi.comaltex.org.
Historically, research into compounds like this compound has utilized a variety of animal models to explore effects on cerebral blood flow, neurotransmission, and cognitive performance researchgate.net. The complexity of cognitive function, involving multiple interconnected brain structures, necessitates the use of in vivo models to determine the potential usefulness of a new drug mdpi.com. Rodents, particularly mice and rats, have been the most frequently used species in early preclinical stages due to their size, manageability, relatively short reproductive cycles, and genomic and physiological similarities to humans nih.govresearchgate.net.
Methodological considerations in designing animal studies for this compound research often involve the induction of cognitive impairment or the study of age-related cognitive decline. Models of cognitive impairment can be broadly classified as pharmacological, toxicological, genetic, or aging-related mdpi.comnih.gov. For instance, D-galactose-induced aging mouse models have been employed to investigate cognitive deficits, with this compound sometimes used as a positive control in such studies researchgate.net. Another approach involves the use of scopolamine to induce cognitive impairment in mice, leading to a loss of hippocampal neurons and deficits in learning and memory kosfaj.org. Intracerebroventricular injection of amyloid-beta (Aβ) peptides has also been used to create models mimicking aspects of Alzheimer's disease, focusing on Aβ-mediated neurotoxicity as a target for potential therapies kosfaj.org.
The choice of animal strain is another important methodological consideration. Inbred strains of rodents can be advantageous for controlling genetic variation and investigating responses to experimental treatments, while outbred stocks may introduce uncontrolled genetic variability that can obscure treatment effects nih.gov. Despite the scientific value of inbred strains, the selection of animal models is sometimes influenced by tradition rather than solely by their predictive value for clinical outcomes altex.orgnih.gov.
Evaluating the effects of agents on learning, retention, and retrieval requires the use of various learning/memory paradigms, such as habituation, classical conditioning, and operant conditioning researchgate.net. The design of these behavioral tests is crucial for assessing different facets of cognitive function and determining how a compound like this compound might influence these processes mdpi.com.
While animal models provide valuable insights, their limitations must be acknowledged. Biological differences between species, including variations in metabolism, organ function, immune responses, and genetic makeup, can impact the translation of findings to humans pharmafeatures.com. Furthermore, the artificial conditions imposed during experiments can also limit the utility of these models pharmafeatures.com. Rigorous methodological quality, including factors such as random allocation of animals to groups, appropriate sample size calculations, and blinded assessment of outcomes, is essential to enhance the reliability and utility of animal studies wellbeingintlstudiesrepository.org. Despite their publication in leading journals, many animal studies have shown poor methodological quality, potentially contributing to the low translation rate of findings to clinical trials wellbeingintlstudiesrepository.org.
The development of animal models for complex conditions like cognitive impairment remains challenging unimma.ac.id. Future research may involve improving existing rodent models, developing and characterizing models in larger animal species, and integrating innovative approaches such as in vitro modeling to gain a more comprehensive understanding researchgate.net.
| Animal Model Type | Examples Used in Cognitive Research | Potential Relevance to this compound Research | Methodological Consideration |
| Aging Models | D-galactose-induced aging mice researchgate.net | Studying effects on age-related cognitive decline. | Choice of aging induction method and duration. |
| Pharmacological Models | Scopolamine-induced cognitive impairment in mice kosfaj.org | Investigating effects on specific neurotransmitter systems and associated cognitive deficits. | Agent selection, dosage (though excluded from detailed discussion here), and administration route. |
| Toxicological Models | Aβ injection models kosfaj.org | Modeling aspects of neurodegenerative diseases like Alzheimer's and evaluating effects on related pathology. | Peptide type, concentration, and injection site. |
| Genetic Models | Transgenic mouse models (e.g., for amyloid deposition) nih.govkosfaj.orgnih.gov | Studying cognitive deficits linked to specific genetic factors relevant to neurological disorders. | Selection of appropriate transgenic line and characterization of its phenotype. |
| Species and Strain Selection | Mice, Rats (Inbred vs. Outbred strains) nih.govresearchgate.netnih.gov | Determining the most suitable species/strain to model the human condition and control genetic variability. | Availability, genetic background, and relevance to the specific research question. |
| Behavioral Paradigms | Habituation, Classical Conditioning, Operant Conditioning, Morris Water Maze, Passive Avoidance Test researchgate.netkosfaj.org | Assessing different aspects of learning, memory, and cognitive function. | Selection of appropriate tests to evaluate the targeted cognitive domain. |
Elucidation of Hydergine S Influence on Biological Systems Preclinical Focus
Effects on Neuronal Plasticity in Preclinical Models
Neuronal plasticity, the brain's ability to reorganize itself by forming new neural connections, is a critical process for learning, memory, and recovery from injury. Preclinical research has explored the potential of Hydergine to modulate this process, with studies focusing on synaptic modifications, neurogenesis, and neurite formation.
Synapses, the junctions between neurons, are fundamental to neuronal communication and plasticity. Preclinical studies in aged rats have demonstrated that this compound can influence the morphology of synaptic junctions. One study using quantitative morphometric techniques on the supragranular layer of the dentate gyrus found that aged rats exhibited a significant reduction in the number of synapses (Nv) and the surface density of contact zones (Sv), alongside an increase in the average size of synapses (S̅) compared to adult rats. oup.comnih.gov Chronic treatment of old rats with this compound resulted in a significant increase in Sv relative to untreated old rats. oup.comnih.gov Furthermore, the number of synapses in the treated old rats was significantly higher, and their size was smaller than in the old control group, suggesting a modulating effect of this compound on the morphological plasticity of synaptic junctions. oup.comnih.gov It is believed that a major effect of this compound may be the modulation of synaptic neurotransmission. wikidoc.orgwikipedia.org Animal studies also suggest that a significant portion of cerebral this compound is localized in the synaptic structures. nih.gov
Table 1: Effects of this compound on Synaptic Parameters in Aged Rats
| Parameter | Adult Rats | Old Rats (Untreated) | Old Rats (this compound-Treated) |
| Number of Synapses (Nv) | Normal | Significantly Reduced | Significantly Higher than Old Controls |
| Surface Density of Contact Zones (Sv) | Normal | Significantly Reduced | Significantly Increased vs. Old Controls |
| Average Size of Synapses (S̅) | Normal | Significantly Increased | Smaller than Old Controls |
| Data sourced from studies on the dentate gyrus of rats. oup.comnih.gov |
Adult neurogenesis, the generation of new neurons in the adult brain, is primarily observed in the subgranular zone of the dentate gyrus and the subventricular zone. wikipedia.orgbmbreports.org This process is implicated in learning, memory, and mood regulation. wikipedia.org While direct preclinical studies extensively detailing this compound's role in neurogenesis are limited, some research suggests a potential influence. For instance, some studies indicate that this compound may stimulate the release of brain-derived neurotrophic factor (BDNF), which is involved in the repair and growth of neurons. shijiebiaopin.net However, another study on experimental ischemic stroke in mice did not find a statistically significant increase in BDNF mRNA expression in the hippocampus of the model group treated with this compound. researchgate.net The process of adult neurogenesis can be influenced by various factors and is studied in several animal models. wikipedia.orgeijppr.comresearchgate.net
Neurite formation, the growth of axons and dendrites from neurons, is a crucial aspect of neuronal development and plasticity. In vitro studies using mouse neuroblastoma cells have shown that this compound can stimulate neurite formation. karger.comnih.govkarger.comncats.io In one study, this compound caused a concentration-related increase in neurite formation in cells cultured in regular pH medium. karger.comnih.govkarger.comncats.io This stimulation of neurite formation may be linked to the ability of dihydrogenated ergot alkaloids to inhibit phosphodiesterase activity. karger.com
Modulation of Cerebral Metabolism and Bioenergetics by this compound in Preclinical Contexts
The brain has high energy demands, and maintaining cerebral metabolism and bioenergetics is vital for its proper function. Preclinical research suggests that this compound may positively influence these processes by affecting glucose utilization and mitochondrial function.
Glucose is the primary energy source for the brain. antiaging-systems.com Studies in middle-aged rats have shown that this compound can stimulate local cerebral glucose utilization, particularly in brain regions associated with learning and memory. antiaging-systems.com This enhanced glucose utilization is indicative of increased neuronal activity. antiaging-systems.com The glucagon-like peptide-1 receptor (GLP1R), involved in controlling blood sugar levels, is a target of interest in metabolic studies, with specific mouse models being developed for this research. biocytogen.com
Mitochondria are the primary sites of adenosine (B11128) triphosphate (ATP) production, the main energy currency of the cell. tabilac.comxiahepublishing.commeresearch.org.uk Preclinical evidence suggests that this compound can preserve neuronal ATP stores. antiaging-systems.com Research in rats has indicated that this compound may improve mitochondrial efficiency. Studies have shown that this compound treatment led to an increase in the volume of mitochondria while reducing their size, a characteristic of more efficient mitochondria found in younger animals. shijiebiaopin.net This suggests an improvement in cellular bioenergetics. nih.gov The kidney, another organ highly dependent on ATP, is also rich in mitochondria, particularly in the proximal and distal tubular cells. xiahepublishing.com
Oxygen Utilization Studies in Preclinical Brain Models with this compound
Early preclinical research has pointed towards this compound's potential to modulate cerebral oxygen metabolism. Studies in animal models suggest that the compound may enhance the brain's capacity to utilize oxygen, a critical factor for neuronal health and function. In experiments with monkeys, administration of this compound was associated with an increase in both blood flow and oxygen consumption within the brain. mdpi.com Furthermore, research in rat models has demonstrated a protective effect of the compound against the detrimental consequences of hypoxia (oxygen deficiency). mdpi.com
The proposed mechanism behind these observations is an enhancement of neuronal metabolism. pdr.netantiaging-systems.com In middle-aged rats, this compound was found to stimulate the local utilization of glucose in brain regions integral to learning and memory. antiaging-systems.com As glucose is a primary substrate for brain metabolism, this increased uptake is indicative of heightened neuronal activity. antiaging-systems.com It has been postulated that this compound may increase oxygen utilization in the brain by stabilizing the metabolism of ganglion cells. nih.gov Some studies have shown that this compound can help stabilize brain oxygen levels, raising them when they are too low and lowering them when they are too high. shijiebiaopin.net This homeostatic effect on oxygen has led to its experimental use in scenarios of reduced blood and oxygen supply to the brain. shijiebiaopin.net
Interactive Table: Key Findings in Preclinical Oxygen Utilization Studies with this compound
| Animal Model | Observation | Implication | Reference(s) |
| Monkeys | Increased cerebral blood flow and oxygen consumption. | Enhanced overall brain metabolism. | mdpi.com |
| Rats | Protection against hypoxia. | Neuroprotective potential against oxygen deprivation. | mdpi.com |
| Rats | Stimulated local cerebral glucose utilization. | Increased neuronal activity in key brain regions. | antiaging-systems.com |
| Cats | Monitored brain activity during reduced blood supply. | Stabilization of brain oxygen levels. | shijiebiaopin.net |
Vascular and Hemodynamic Influences of this compound in Preclinical Models
The influence of this compound on the circulatory system, particularly within the brain, has been a subject of extensive preclinical investigation. These studies have explored its effects on blood flow regulation, microcirculation, and the properties of blood itself.
The effect of this compound on cerebral blood flow (CBF) in preclinical models has yielded somewhat varied results. Some studies indicate a positive influence, suggesting it acts as a cerebral vasodilator. mdpi.com For instance, research in monkeys demonstrated that this compound increased blood flow through the brain. mdpi.com This vasodilatory effect is thought to be mediated primarily through the central nervous system, where it depresses vasomotor activity. nih.gov
However, other preclinical investigations have reported that the drug does not significantly alter cerebral blood flow. nih.gov These discrepancies may be attributable to differences in experimental models, species, and the specific parameters being measured. The regulation of blood flow and oxygen delivery in the brain is a complex process, with vascular resistance constantly adjusting to blood pressure to maintain a stable CBF. criver.com
Beyond large vessel blood flow, this compound's effects on the brain's microcirculation have also been a focus. The compound is reported to enhance cerebral microcirculation. worldhealth.net In animal models of immobilization, which can induce changes in the microvasculature such as increased permeability and the formation of aggregates, interventions affecting microcirculation are of significant interest. nasa.gov While direct studies on this compound's impact on these specific immobilization-induced microcirculatory changes are not detailed, its general enhancement of microcirculation suggests a potential modulatory role.
Preclinical studies in animal models have provided evidence for this compound's potential anticoagulatory and anti-platelet properties. In laboratory rats, administration of this compound led to a significant increase in bleeding time (BT), clotting time (CT), prothrombin time (PT), and activated partial thromboplastin (B12709170) time (APTT). scholarly.orgresearchgate.net These effects were observed in a dose-dependent manner. scholarly.orgresearchgate.net
Furthermore, these studies demonstrated a significant decrease in plasma calcium levels, a crucial ion in the coagulation cascade. scholarly.orgresearchgate.net The compound has also been shown to inhibit platelet aggregation induced by adenosine diphosphate (B83284) (ADP). scholarly.orgahajournals.org It is suggested that this compound may decrease in vivo platelet residence time at sites of atherosclerotic lesions. scholarly.org These findings imply that this compound may act as a thrombolytic agent by inhibiting the coagulation system. scholarly.org
Interactive Table: Effects of this compound on Coagulation Parameters in Rats
| Parameter | Observation | Significance (p-value) | Reference(s) |
| Bleeding Time (BT) | Significantly prolonged. | p<0.001 | scholarly.orgresearchgate.net |
| Clotting Time (CT) | Significantly increased. | P<0.001 | scholarly.orgresearchgate.net |
| Prothrombin Time (PT) | Increased. | P<0.05 | scholarly.orgresearchgate.net |
| Activated Partial Thromboplastin Time (APTT) | Increased. | P<0.05 | scholarly.orgresearchgate.net |
| Plasma Calcium Levels | Significantly dropped. | P<0.05 | scholarly.orgresearchgate.net |
Neuroinflammatory Processes and this compound in Preclinical Systems
Neuroinflammation is a key process in many neurological conditions, involving the activation of glial cells. Preclinical research has begun to explore the potential of this compound to modulate these inflammatory responses within the central nervous system.
Glial cells, particularly microglia and astrocytes, are the primary immune cells of the brain and are central to neuroinflammatory processes. frontiersin.org Some research suggests that this compound may have an anti-inflammatory action by suppressing microglial activation. azolifesciences.com The activation of microglia is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases. nih.gov While the precise mechanisms are still under investigation, the potential for this compound to modulate glial cell activity points towards a possible neuroprotective role beyond its vascular and metabolic effects.
Cytokine and Chemokine Expression Studies Related to this compound
Preclinical research into the biological effects of this compound (co-dergocrine mesylate) has explored its influence on the expression of cytokines and chemokines, key signaling molecules involved in inflammatory and immune responses. These studies, primarily in the context of neuroinflammation associated with neurodegenerative conditions, suggest that this compound possesses immunomodulatory properties.
One of the key mechanisms thought to underlie this compound's anti-inflammatory effects is its ability to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. semanticscholar.org This pathway is a critical component of the innate immune system and, when activated, leads to the production of numerous pro-inflammatory cytokines. By inhibiting this pathway, this compound is believed to suppress the downstream expression of these inflammatory mediators.
Direct evidence of this compound's impact on cytokine levels comes from studies in animal models of Alzheimer's disease. In these models, treatment with this compound has been shown to produce effects similar to other therapeutic interventions, such as acupuncture, in reducing the levels of specific pro-inflammatory cytokines in the brain. frontiersin.org Notably, reductions in Interleukin-1 (IL-1) and Interleukin-6 (IL-6) have been observed in the brain tissue of Alzheimer's disease model rats following treatment. frontiersin.org These findings point towards a targeted anti-inflammatory action within the central nervous system.
While detailed studies on a broad spectrum of cytokines and chemokines are not extensively reported in the available literature, the existing evidence suggests a focused effect on key pro-inflammatory molecules. The general immunomodulatory potential of ergot alkaloids is also supported by research on related compounds like elymoclavine (B1202758) and 9,10-dihydrolysergol, which have been shown to potentiate the cytotoxicity of natural killer (NK) cells. nih.gov
The following table summarizes the reported preclinical findings on the effect of this compound on cytokine expression:
Interactive Data Table: Preclinical Effects of this compound on Cytokine Expression| Cytokine | Model System | Observed Effect | Reference |
| Interleukin-1 (IL-1) | Alzheimer's Disease Model Rats | Reduction in brain tissue | frontiersin.org |
| Interleukin-6 (IL-6) | Alzheimer's Disease Model Rats | Reduction in brain tissue | frontiersin.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | Decrease | researchgate.net |
Advanced Analytical and Methodological Approaches in Hydergine Research
Spectroscopic Techniques Applied to Hydergine Studies
Spectroscopic methods are fundamental for the structural elucidation, identification, and characterization of this compound's individual components. These techniques provide detailed information about the molecular structure and composition of the alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) spectroscopy is a powerful tool for the rapid identification of ergot derivatives. nih.gov By analyzing the chemical shifts and coupling constants in the NMR spectrum, researchers can distinguish between different ergoline (B1233604) structures, including the components of this compound. nih.gov Specific regions of the spectrum are particularly informative: the low-field region (above 5 ppm) provides data on aromatic protons, while other regions reveal features of the C-8 substituent and the common resonances of the C and D rings of the ergoline structure. nih.gov This technique is also sensitive enough to detect isomerization to less active C-8 epimers, which is crucial for quality control and stability studies. nih.gov
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with electrospray ionization (ESI), is used to determine the molecular weight and fragmentation patterns of this compound's constituent alkaloids. oregonstate.edu In ESI-MS studies, ergot peptide derivatives like dihydroergocornine (B1204045), dihydroergocristine (B93913), and dihydroergocryptine (B134457) exhibit consistent fragmentation patterns, such as the loss of a water molecule. oregonstate.edu Analyzing these fragments provides definitive structural information and helps in identifying the compounds in complex mixtures. oregonstate.edu
Infrared (IR) Spectroscopy: IR spectroscopy is a standard method for the identification of this compound. The IR absorption spectrum of a sample, when compared to a reference standard of Ergoloid Mesylates, serves as a confirmatory identity test. uspbpep.com Maxima in the spectrum correspond to the vibrational frequencies of specific chemical bonds within the molecules, providing a unique "fingerprint" for the compound mixture. uspbpep.com
Table 1: Spectroscopic Techniques in this compound Research
| Technique | Application | Key Findings |
| ¹H-NMR Spectroscopy | Structural identification and analysis of individual ergot alkaloids. | Provides data on specific chemical shifts for different parts of the ergoline structure, allowing for rapid identification and detection of isomers. nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation analysis. | Reveals consistent fragmentation patterns for peptide ergot alkaloids, aiding in their definitive identification. oregonstate.edu |
| Infrared (IR) Spectroscopy | Confirmatory identification of the this compound mixture. | The IR spectrum serves as a molecular fingerprint, which must match that of a reference standard for positive identification. uspbpep.com |
Chromatographic Methods for this compound Detection and Analysis in Preclinical Biological Matrices
Chromatographic techniques are essential for separating, identifying, and quantifying the components of this compound and their metabolites within complex preclinical biological matrices such as blood, plasma, and tissue. nih.govnih.gov These methods are crucial for pharmacokinetic studies. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and analysis of drugs in biological samples. nih.gov For this compound, reversed-phase HPLC methods can be employed to separate its three main components. researchgate.net When coupled with detectors like ultraviolet (UV) detection, HPLC provides a robust method for quantification. nih.gov The choice of the column, mobile phase composition, and sample preparation are critical to avoid interference from the biological matrix. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.govmdpi.com This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. nih.gov It allows for the determination of very low concentrations of the this compound components and their metabolites in small volumes of biological samples, such as plasma or tissue homogenates. nih.govdrugbank.comnih.gov The use of an internal standard is important to ensure accurate measurement. nih.gov Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix before analysis. cbspd.comresearchgate.net
Table 2: Chromatographic Methods for this compound Analysis
| Method | Matrix | Purpose | Key Advantages |
| HPLC-UV | Plasma, Urine | Separation and quantification of parent compounds. | Cost-effective and robust for clinical monitoring. nih.gov |
| LC-MS/MS | Plasma, Tissue | Highly sensitive and specific quantification of parent compounds and metabolites. nih.govdrugbank.com | Method of choice for pharmacokinetic studies due to high selectivity and low limits of detection. nih.govmdpi.com |
Imaging Technologies Employed in Preclinical this compound Research
Imaging technologies offer non-invasive ways to observe the pharmacodynamic effects of this compound on the brain in preclinical models. ctfassets.netnih.goviptonline.com These techniques provide functional and metabolic insights into the compound's mechanism of action.
Electroencephalogram (EEG) Power Spectra Analysis: EEG mapping is a key technology used to study the effects of this compound on brain function. nih.gov The power spectrum of an EEG signal represents the distribution of signal power over a range of frequencies. nih.govsums.ac.irfrontiersin.org Studies have shown that this compound appears to have a normalizing effect on EEG frequencies. nih.gov In preclinical models of hypoxia, for instance, this compound was shown to attenuate the typical EEG changes associated with reduced oxygen, such as an increase in delta power and a decrease in alpha power. nih.gov This suggests an effect on the dynamic state of neuronal networks. nih.gov
Positron Emission Tomography (PET): PET is a functional imaging technique used to observe metabolic processes in the body. nih.gov In preclinical research involving this compound, PET scans using the glucose analog 2-deoxy-[18F]-2-fluoro-D-glucose (FDG) have been used to evaluate the compound's effect on cerebral glucose metabolism. nih.gov Studies have demonstrated that administration of co-dergocrine mesylate can lead to a significant increase in cerebral glucose utilization in the cerebral cortex and basal ganglia, suggesting that it stimulates the metabolic activity of neurons. nih.gov
Table 3: Imaging Technologies in this compound Research
| Technology | Application | Key Findings |
| EEG Power Spectra Analysis | Assesses the effect on neuronal activity and brain function. | This compound has a normalizing effect on EEG power spectra, attenuating changes induced by conditions like hypoxia. nih.govnih.gov |
| Positron Emission Tomography (PET) | Measures changes in cerebral glucose metabolism. | Administration of this compound has been shown to increase glucose utilization in specific brain regions, indicating enhanced neuronal metabolic activity. nih.gov |
Computational and Systems Biology Approaches to this compound Mechanisms
Given this compound's complex pharmacology, which involves interactions with multiple neurotransmitter systems, computational and systems biology approaches are valuable for dissecting its mechanisms of action. nih.govdrugbank.com
Molecular Modeling and Docking: The mechanism of this compound is understood to be a dual partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors. nih.govdrugbank.com Molecular modeling and docking are computational techniques that can predict how the individual components of this compound bind to these receptor targets. mdpi.comspringernature.com By creating three-dimensional models of the receptors and the drug molecules, researchers can simulate their interaction at an atomic level. nih.gov This helps to visualize the binding modes and understand the structural basis for their agonistic or antagonistic activity, providing insights that are difficult to obtain through experimental methods alone. mdpi.comnih.gov
Table 4: Computational and Systems Biology Approaches
| Approach | Application | Potential Insights |
| Molecular Modeling & Docking | Predicting drug-receptor interactions at the molecular level. | Elucidates the binding affinity and conformation of this compound's components at adrenergic, dopaminergic, and serotonergic receptors. mdpi.comnih.gov |
| Systems Biology | Modeling the complex network of pharmacological effects. | Provides a holistic understanding of how this compound modulates multiple neurotransmitter systems to produce its therapeutic effect. mdpi.comdrugtargetreview.com |
Interdisciplinary Perspectives and Advanced Omics in Hydergine Research
Pharmacogenomic Considerations in Preclinical Hydergine Studies
Pharmacogenomics explores how genetic variations influence drug response. In the preclinical study of this compound, understanding the genetic factors that may affect its absorption, distribution, metabolism, and excretion (ADME) is crucial. This compound, as a mixture of ergot alkaloids, undergoes significant hepatic metabolism. drugbank.com Studies indicate that the cytochrome P450 enzyme CYP3A4 plays a major role in the metabolism of ergoloid mesylate and its individual components, such as alpha-dihydroergocryptine. drugbank.comuni.lunih.gov Genetic polymorphisms in CYP3A4 could potentially lead to variations in this compound metabolism and, consequently, its systemic exposure and effects in preclinical models.
Preclinical studies on the individual components of this compound have provided data on their pharmacokinetic profiles, including clearance rates. For instance, preclinical studies on alpha-dihydroergocryptine have investigated its clearance after intravenous and oral administration. nih.gov Similarly, preclinical studies on dihydroergocornine (B1204045) have examined its effects, including on fertility. jkchemical.com
Furthermore, this compound interacts with various receptors, including dopaminergic, serotonergic, and adrenergic receptors. nih.govdrugbank.comumich.edujkchemical.comfishersci.bedrugbank.com These receptors are G protein-coupled receptors (GPCRs), and genetic variability in GPCR targets can influence drug response. wikipedia.org Research suggests that the targets of ergoloid (this compound) are among those exhibiting notable variability, highlighting the potential relevance of pharmacogenomic considerations in understanding variable responses observed in preclinical settings. wikipedia.org The establishment of transgenic animal models expressing human drug-metabolizing enzymes, such as specific CYPs, represents an approach in preclinical research to better predict human metabolic responses and potential toxicity. uni.lu This is particularly relevant for compounds like this compound that are extensively metabolized by enzymes like CYP3A4.
Proteomic and Metabolomic Investigations Related to this compound's Actions
Proteomics and metabolomics offer powerful tools to investigate the molecular changes induced by this compound treatment in biological systems. Metabolomics involves profiling the changes in metabolites under specific conditions, providing insights into cellular responses and the function of genes. uni.lucmdm.tw In the context of this compound, metabolomic investigations can help characterize the metabolic fate of the compound and its effects on endogenous metabolic pathways.
Studies on the metabolism of dihydroergotoxine (B79615) (this compound) have identified key metabolites formed in liver microsomes, including hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine. drugbank.comdrugbank.com The identification of these metabolites often relies on techniques such as mass spectrometry. cmdm.twdrugbank.com
Proteomic approaches, which involve the large-scale study of proteins, can be used to understand how this compound interacts with or modulates protein expression and activity. For example, proteomic techniques have been employed in the identification of cytochrome P450 forms, including those involved in drug metabolism like CYP3A4, in human liver microsomes. drugbank.com Given the role of CYP3A4 in this compound metabolism, proteomics could potentially shed light on how this compound or its components might influence the expression or activity of this enzyme.
While comprehensive proteomic or metabolomic profiling studies specifically focused on this compound's effects appear limited in the provided search results, one study investigated the effects of dihydroergotoxine (this compound) on brain myelin components in mice. This research examined changes in phospholipid and cholesterol to protein ratios, indicating an impact on the composition of myelin, which is relevant to both proteomics (protein content) and lipidomics (a subset of metabolomics focusing on lipids). chem960.com Such studies provide valuable data on the molecular targets and pathways affected by this compound.
The identified metabolites of this compound include:
| Metabolite Name | PubChem CID |
| Hydroxy-dihydroergocornine | Not available in search results |
| Hydroxy-dihydroergocryptine | Not available in search results |
| Hydroxy-dihydroergocristine | Not available in search results |
Bioinformatic Approaches to this compound's Biological Networks
This compound exerts its pharmacological effects through interactions with multiple biological targets, particularly neurotransmitter receptors. nih.govdrugbank.comumich.edujkchemical.comfishersci.bedrugbank.com These interactions occur within complex biological networks that govern physiological and pathological processes. Bioinformatics provides computational tools and approaches to analyze these intricate networks and understand the broader impact of this compound.
Network biology is an emerging field that utilizes computational methods to study the interactions among biological components, such as proteins, genes, and metabolites. By mapping this compound's known targets and their interacting partners within these networks, bioinformatic approaches can help elucidate the pathways and biological processes modulated by the compound. Bioinformatics and network-based approaches are also applied in the study of disease initiation, which is relevant given this compound's historical use in conditions like dementia.
Computational models are increasingly used in drug research, including for drug repositioning, and these often leverage similarities among target proteins and integrate various data sources related to drugs and their protein targets. While not specifically focused on this compound in the provided results, these approaches demonstrate the utility of bioinformatics in understanding drug-protein interactions and their implications within biological networks.
Research has linked co-dergocrine (this compound) to the regulation of striatal and hippocampal neuronal networks, with bioinformatics being mentioned in this context. This suggests that bioinformatic analysis can be applied to study how this compound influences the complex connectivity and activity within specific brain regions. Furthermore, bioinformatic approaches can be valuable in analyzing the complex mechanisms of action of compounds like this compound, which interact with multiple receptor subtypes and potentially influence various signaling pathways. By integrating data from various sources, bioinformatics can help build a more comprehensive picture of this compound's effects within the context of biological systems.
Future Directions and Unexplored Avenues in Basic and Preclinical Hydergine Research
Development of Novel Preclinical Models for Deeper Mechanistic Understanding of Hydergine
Traditional preclinical models, such as rodent maze tests, have provided some insights into this compound's effects on learning and memory antiaging-systems.com. However, a deeper mechanistic understanding requires the development and utilization of more sophisticated models that can better replicate the complexity of human neurological conditions and the multifaceted actions of this compound.
Future research could focus on:
Organoid Models: Utilizing brain organoids derived from induced pluripotent stem cells (iPSCs) from patients with specific neurological conditions could provide a more physiologically relevant in vitro system to study this compound's effects on neuronal networks, synaptic function, and cellular metabolism in a context more akin to human disease mdpi.com.
Advanced In Vitro Systems: Developing co-culture systems involving neurons, glial cells, and vascular cells could help elucidate this compound's impact on neuroinflammation, neurovascular coupling, and the blood-brain barrier, which are crucial aspects of its proposed mechanisms .
Genetically Modified Animal Models: Employing animal models with specific genetic modifications relevant to neurological disorders, such as those mimicking aspects of Alzheimer's or vascular dementia, could provide better tools to assess this compound's therapeutic potential and mechanisms in a disease-specific context nih.govresearchgate.net.
In Vivo Imaging Techniques: Integrating advanced in vivo imaging techniques in animal models, such as fMRI or PET, could allow for real-time monitoring of cerebral blood flow, metabolic activity, and neurotransmitter dynamics in response to this compound administration, offering a more comprehensive view than traditional post-mortem analyses iaea.org.
Integration of this compound Research with Emerging Neurological Theories (Preclinical)
Emerging theories in neuroscience offer new frameworks for understanding brain function and pathology. Integrating this compound research with these theories at the preclinical level could reveal novel targets and mechanisms.
Potential areas of integration include:
Neuroinflammation: Investigating this compound's effects on specific inflammatory pathways and glial cell activation states implicated in neurodegenerative diseases could provide insights into its potential as an anti-inflammatory agent in the brain mdpi.com.
Mitochondrial Dysfunction: Exploring this compound's impact on mitochondrial function, bioenergetics, and oxidative stress in neuronal and glial cells could shed light on its neuroprotective capabilities antiaging-systems.com.
Synaptic Plasticity and Network Activity: Studying how this compound influences synaptic plasticity mechanisms, such as long-term potentiation (LTP) and depression (LTD), and its effects on neuronal network oscillations could reveal its role in cognitive enhancement antiaging-systems.com.
Gut-Brain Axis: Researching the potential interactions between this compound and the gut-brain axis, including its effects on the microbiome and the production of neuroactive metabolites, could uncover novel indirect mechanisms of action.
Methodological Innovations for Advanced this compound Investigation
Advancements in research methodologies can significantly enhance our ability to study this compound at the preclinical level.
Key methodological innovations for future research include:
High-Throughput Screening: Developing high-throughput screening assays to identify specific molecular targets or pathways modulated by this compound or its individual components could accelerate the discovery of its primary mechanisms of action.
Omics Technologies: Applying transcriptomics, proteomics, and metabolomics to study the global molecular changes induced by this compound in relevant cell and animal models could provide a comprehensive picture of its biological effects iaea.org.
CRISPR-Cas9 Gene Editing: Utilizing CRISPR-Cas9 technology to manipulate specific genes or pathways in preclinical models could help validate the functional significance of targets identified in omics studies or predicted by emerging neurological theories.
Advanced Microscopy: Employing super-resolution microscopy or live-cell imaging techniques could allow for detailed visualization of this compound's effects on cellular structures, protein localization, and dynamic processes within neurons and glial cells.
Addressing Unresolved Questions in this compound's Preclinical Pharmacology
Despite its long history, several fundamental questions about this compound's preclinical pharmacology remain unanswered.
Addressing these questions is crucial for future research:
Precise Molecular Targets: While some targets like α-adrenergic receptors and GABAA receptors have been implicated, a comprehensive identification and validation of all primary molecular targets of this compound and its individual components are needed .
Pharmacokinetics and Pharmacodynamics in Specific Brain Regions: Detailed studies on the distribution, metabolism, and excretion of this compound and its metabolites in different brain regions and cell types are necessary to understand regional specificity of its effects.
Dose-Response Relationships in Preclinical Models: Establishing clear dose-response relationships for specific preclinical endpoints is essential for translating findings and guiding potential future clinical studies researchgate.net.
Conclusion: Synthesis of Preclinical Knowledge on Hydergine
Current State of Understanding of Hydergine's Preclinical Pharmacology
Preclinical studies have explored the pharmacological effects of this compound and its components, primarily focusing on their impact on the central nervous system and vascular system. Research indicates that this compound acts on multiple fronts, including enhancing neuronal metabolism, improving cerebral blood flow, and modulating neurotransmitter systems mdpi.comantiaging-systems.comshijiebiaopin.net.
Studies in middle-aged rats have shown that this compound stimulates local cerebral glucose utilization in brain regions associated with learning and memory, suggesting enhanced neuronal activity antiaging-systems.com. Early research posited that increased blood supply and oxygen to the brain were primary mechanisms, and this compound has been shown to act as a mild vasodilator shijiebiaopin.netwaterfrontwellness.com. Studies in monkeys demonstrated increased blood flow and oxygen consumption in the brain following this compound administration mdpi.com. Furthermore, this compound has been shown to help stabilize brain oxygen levels in animal models, potentially offering protection against hypoxia shijiebiaopin.netwaterfrontwellness.com.
Modulation of neurotransmitter systems is another key area of preclinical understanding. This compound stimulates dopaminergic and serotonergic receptors and blocks alpha-adrenoreceptors wikidoc.orgwikipedia.org. Animal studies have revealed effects on various neurotransmitters, including increased choline (B1196258) acetyltransferase activity and an increase in cholinergic receptors in rats mdpi.com. There is also evidence suggesting that this compound increases the level of neurotransmitters in the brain shijiebiaopin.net.
Preclinical findings also indicate effects on cellular markers of aging. This compound has been shown to reduce the accumulation of lipofuscin, an age-related pigment, in nerve cells in old rats and in aging neuroblastoma cells in culture mdpi.comshijiebiaopin.netnih.govkarger.com. Additionally, studies in old rats demonstrated that four weeks of this compound treatment significantly increased the number of synapses antiaging-systems.com. This compound has also been reported to stimulate the growth of dendrite nerve fibers in animal studies shijiebiaopin.net.
In vitro studies have investigated the direct effects of this compound on cells. For instance, exposure of mouse neuroblastoma cells to this compound in culture resulted in a concentration-related decrease in lipofuscin content and stimulated neurite formation nih.govkarger.com. However, in vitro studies on sickle cells and sickle hemoglobin did not detect any anti-sickling effect of this compound nih.gov.
Preclinical studies using animal models of cognitive behavior, such as mazes, have demonstrated that this compound can improve measures of cerebral function like learning, memory, and attention antiaging-systems.com. A study in mice showed that post-training subcutaneous injection of this compound improved memory recall scores, exhibiting an inverted-U dose-response curve typical of memory enhancers nih.gov. Pre-testing and pre-training injections also showed similar effects, indicating enhancement of retrieval and potential effects on memory processing nih.gov.
Preclinical data also suggests potential antithrombotic effects. In in vivo and ex vivo experiments in rats, this compound administration increased bleeding time, clotting time, prothrombin time, INR, and activated partial thromboplastin (B12709170) time, while decreasing plasma calcium levels, suggesting a potential thrombolytic role researchgate.net.
Here is a summary of some preclinical findings:
| Effect | Preclinical Model | Key Finding | Source |
| Enhanced Cerebral Glucose Utilization | Middle-aged rats | Stimulates local cerebral glucose utilization in learning/memory regions. | antiaging-systems.com |
| Improved Cerebral Blood Flow/Oxygenation | Monkeys, Animal Models | Mild vasodilator, increases blood flow and oxygen consumption, stabilizes O2 levels. | mdpi.comshijiebiaopin.netwaterfrontwellness.com |
| Neurotransmitter Modulation | Animal studies | Stimulates dopaminergic/serotonergic receptors, blocks alpha-adrenoreceptors, increases choline acetyltransferase activity and cholinergic receptors. | wikidoc.orgwikipedia.orgmdpi.com |
| Reduction of Lipofuscin Accumulation | Old rats, Neuroblastoma cell culture | Decreased lipofuscin content. | mdpi.comshijiebiaopin.netnih.govkarger.com |
| Increased Synapse Number | Old rats | Significantly increased synapse number after treatment. | antiaging-systems.com |
| Stimulation of Neurite Formation | Neuroblastoma cell culture | Stimulated neurite formation. | nih.govkarger.com |
| Memory Enhancement | Mice (T-maze, passive avoidance) | Improved memory recall, inverted-U dose-response. | antiaging-systems.comnih.gov |
| Potential Antithrombotic Effects | Rats (in vivo, ex vivo) | Increased bleeding/clotting times, decreased plasma calcium. | researchgate.net |
Identification of Remaining Gaps in Basic and Preclinical Research on this compound
Despite decades of research, the precise mechanism of action of this compound is still not fully elucidated wikidoc.orgwikipedia.orgmims.compdr.net. While studies point to multiple targets and effects, a comprehensive understanding of how these individual actions integrate to produce the observed preclinical outcomes is needed.
The dose-response relationship, while showing an inverted-U curve in some cognitive models, could be further explored across a wider range of preclinical models and species to optimize understanding of effective concentrations for different outcomes antiaging-systems.comnih.gov. Long-term preclinical studies are also needed to fully assess the sustained effects of this compound on cellular and physiological markers of aging and neurodegeneration.
Furthermore, while studies have indicated potential benefits in models of age-related cognitive decline and cerebrovascular issues, preclinical research specifically addressing other potential applications or a broader range of neurological conditions could expand the understanding of this compound's therapeutic potential. The observed potential antithrombotic effects also warrant further dedicated preclinical investigation to confirm and understand the underlying mechanisms researchgate.net.
Broader Implications of this compound's Preclinical Findings for Pharmacological Research
The preclinical findings on this compound have broader implications for pharmacological research, particularly in the fields of aging, neuropharmacology, and polypharmacology. This compound's multifaceted activity, targeting various receptors, metabolic pathways, and cellular processes, highlights the potential of multi-target compounds in addressing complex conditions like age-related cognitive decline, which involve multiple underlying pathologies wikidoc.orgwikipedia.orgmdpi.comantiaging-systems.comshijiebiaopin.net.
The preclinical evidence suggesting this compound's ability to influence markers of aging, such as lipofuscin accumulation and synapse number, supports the concept of developing pharmacotherapies that directly target the aging process itself, rather than solely focusing on disease-specific mechanisms mdpi.comantiaging-systems.comshijiebiaopin.netnih.govkarger.com.
Furthermore, this compound's complex interaction with neurotransmitter systems and its influence on cerebral metabolism provide a basis for exploring similar ergoline (B1233604) derivatives or other compound classes that can modulate these pathways for therapeutic benefit wikidoc.orgwikipedia.orgmdpi.comantiaging-systems.comshijiebiaopin.net. The preclinical data underscores the importance of investigating compounds that can enhance neuronal metabolic efficiency and optimize neurotransmitter balance in the context of age-related neurological changes.
The observation of potential antithrombotic effects in preclinical models suggests that compounds with neurocognitive benefits may also possess valuable vascular properties, pointing towards the potential for developing therapies with dual actions targeting both neuronal and vascular health researchgate.net. This highlights the interconnectedness of these systems and the potential for single agents or combination therapies to offer comprehensive benefits.
Q & A
Q. What are the primary neurochemical mechanisms through which Hydergine exerts its effects on cognitive function?
Methodological Guidance:
- Investigate cerebral glucose utilization via positron emission tomography (PET) in animal models (e.g., middle-aged rats) to quantify metabolic changes in hippocampal and cortical regions .
- Conduct in vitro assays to measure mitochondrial respiration and ATP production in neuronal cultures exposed to this compound, using Seahorse XF analyzers to validate metabolic enhancement .
- Compare dose-dependent effects on neurotransmitter systems (e.g., dopamine, acetylcholine) using microdialysis in rodents .
Q. What experimental models are most appropriate for initial efficacy testing of this compound in cognitive enhancement?
Methodological Guidance:
- Use aged rodents or transgenic Alzheimer’s disease (AD) mouse models to assess spatial memory (Morris water maze) and synaptic plasticity (long-term potentiation measurements) .
- Validate behavioral outcomes with standardized scales (e.g., AD Assessment Scale-Cognitive Subscale [ADAS-Cog]) in human trials, ensuring inclusion of both healthy aging and mild cognitive impairment cohorts .
Q. How does this compound’s pharmacokinetic profile influence dosing strategies in preclinical studies?
Methodological Guidance:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents to correlate plasma concentrations with cerebral blood flow changes (measured via laser Doppler flowmetry) .
- Optimize dosing intervals using repeated-measures ANOVA to account for circadian variations in drug metabolism .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between early clinical trials and recent meta-analyses regarding this compound’s efficacy in dementia?
Methodological Guidance:
- Conduct sensitivity analyses to evaluate bias in historical trials (e.g., exclusion of case reports, unbalanced randomization) using Cochrane Risk of Bias Tool .
- Re-analyze pooled data from 19 trials (Cochrane Review, 1998) with mixed-effects models to quantify heterogeneity and identify moderators (e.g., age, diagnostic criteria) .
- Design replication studies with standardized endpoints (e.g., Clinical Global Impression of Change) and blinded outcome assessors to minimize impressionistic bias .
Q. What methodological limitations in existing this compound trials complicate the interpretation of its therapeutic potential for Alzheimer’s disease?
Methodological Guidance:
- Critically appraise trial durations (historically 9 weeks–15 months) for adequacy in detecting delayed neuroprotective effects; propose longitudinal designs with biomarker tracking (e.g., amyloid-β CSF levels) .
- Address confounding from concomitant medications (e.g., acetylcholinesterase inhibitors) using propensity score matching in retrospective analyses .
Q. How can researchers design experiments to resolve uncertainties about this compound’s efficacy in advanced dementia stages?
Methodological Guidance:
Q. What novel mechanisms of action for this compound remain underexplored in current literature?
Methodological Guidance:
- Use RNA sequencing in human neuronal cell lines to identify transcriptomic changes induced by this compound, focusing on neurotrophic pathways (e.g., BDNF, NGF) .
- Test synergistic effects with NMDA receptor modulators in in vitro excitotoxicity models to explore combinatorial therapies .
Data Contradiction Analysis
Q. Why do some meta-analyses report statistically significant but clinically marginal benefits of this compound in dementia?
Methodological Guidance:
- Calculate number-needed-to-treat (NNT) values from pooled odds ratios to contextualize effect sizes (e.g., NNT = 3 for global improvement) .
- Apply minimal clinically important difference (MCID) thresholds to ADAS-Cog scores to differentiate statistical vs. practical significance .
Q. How should researchers address the historical inclusion of low-quality studies (e.g., uncontrolled trials) in this compound reviews?
Methodological Guidance:
- Conduct cumulative meta-analyses to assess how evidence evolved with stricter inclusion criteria (e.g., post-1994 trials requiring randomization and blinding) .
- Use GRADE criteria to rate evidence quality and justify exclusion of case reports in future syntheses .
Experimental Design Considerations
Q. What strategies improve the rigor of this compound trials in heterogeneous dementia populations?
Methodological Guidance:
Q. How can preclinical studies better model this compound’s effects on age-related cerebrovascular changes?
Methodological Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
